molecular formula C11H15NO2 B13616531 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

Cat. No.: B13616531
M. Wt: 193.24 g/mol
InChI Key: PIHYFDNVNQMMPS-UHFFFAOYSA-N
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Description

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features a benzofuran ring fused with an amino alcohol group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves the reaction of 2,3-dihydrobenzofuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 2,3-dihydrobenzofuran is reacted with an amine and a reducing agent under controlled conditions . Industrial production methods may involve bulk synthesis and custom synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol

InChI

InChI=1S/C11H15NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2

InChI Key

PIHYFDNVNQMMPS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CCN)O

Origin of Product

United States

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